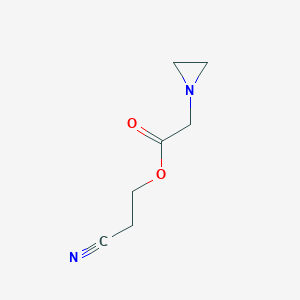
(6-Amino-5-methylpyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-5-methylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-5-methylpyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(6-Amino-5-methylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-5-methylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis . The compound can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridineboronic acid
Comparison: (6-Amino-5-methylpyridin-2-yl)boronic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This structural feature enhances its reactivity and specificity in chemical reactions compared to other boronic acids .
Properties
Molecular Formula |
C6H9BN2O2 |
|---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(6-amino-5-methylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3,10-11H,1H3,(H2,8,9) |
InChI Key |
QRAZRUGPCGMRNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=C(C=C1)C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)





![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)

![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
